
1-Chloronaphthalene-2,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-氯萘-2,7-二醇: 是一种源自萘的有机化合物,萘是一种多环芳香烃。该化合物在萘环上具有一个氯原子和两个羟基,分别位于 1、2 和 7 位。这些官能团的存在极大地改变了萘核的化学和物理性质,使其成为各个科学领域感兴趣的化合物。
准备方法
合成路线和反应条件: 1-氯萘-2,7-二醇的合成通常包括萘的氯化,然后进行羟基化。一种常见的方法是使用氯气在三氯化铁等催化剂存在下直接氯化萘。该反应生成 1-氯萘,然后可在氢氧化物如过氧化氢存在下,使用催化剂在 2 和 7 位进行羟基化。
工业生产方法: 1-氯萘-2,7-二醇的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。使用连续流反应器和先进的催化体系可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型: 1-氯萘-2,7-二醇会发生各种化学反应,包括:
氧化: 羟基可以氧化形成醌。
还原: 该化合物可以还原形成二氢衍生物。
取代: 氯原子可以通过亲核取代反应被其他官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 甲醇钠或叔丁醇钾等亲核试剂可用于取代反应。
主要产物:
氧化: 形成萘醌。
还原: 形成二氢衍生物。
取代: 根据所用亲核试剂的不同,形成各种取代萘。
科学研究应用
化学: 1-氯萘-2,7-二醇用作合成更复杂有机分子的中间体。其独特的结构允许探索各种化学转化,并开发新的合成方法。
生物学: 在生物学研究中,该化合物可用于研究氯化芳香族化合物对生物系统的影响。其与酶和其他生物分子的相互作用提供了对毒性和生物降解机制的见解。
医药: 该化合物作为药效团的潜力使其成为药物开发的候选者。其衍生物可能表现出生物活性,如抗菌、抗癌或抗炎活性。
工业: 1-氯萘-2,7-二醇用于生产染料、颜料和其他工业化学品。其稳定性和反应性使其成为各种工业过程中的宝贵成分。
作用机制
1-氯萘-2,7-二醇的作用机制涉及其与酶和受体等分子靶标的相互作用。羟基可以与酶的活性位点形成氢键,而氯原子可以参与卤键。这些相互作用可以调节酶和其他蛋白质的活性,从而导致各种生物效应。该化合物也可能发生代谢转化,产生与细胞成分相互作用的反应性中间体。
相似化合物的比较
类似化合物:
1-氯萘: 缺少羟基,使其在某些化学反应中反应性较低。
2,7-二氯萘: 含有两个氯原子,但缺少羟基,导致不同的反应性和应用。
1,2-二羟基萘: 含有两个羟基,但缺少氯原子,导致不同的化学性质。
独特性: 1-氯萘-2,7-二醇的独特性在于它同时存在氯和羟基,赋予了独特的化学反应性和生物活性。
属性
CAS 编号 |
2954-74-7 |
|---|---|
分子式 |
C10H7ClO2 |
分子量 |
194.61 g/mol |
IUPAC 名称 |
1-chloronaphthalene-2,7-diol |
InChI |
InChI=1S/C10H7ClO2/c11-10-8-5-7(12)3-1-6(8)2-4-9(10)13/h1-5,12-13H |
InChI 键 |
QVHYAZHFOLHEBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=C2Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



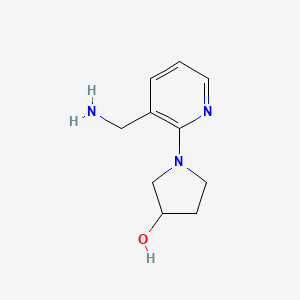
![{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)
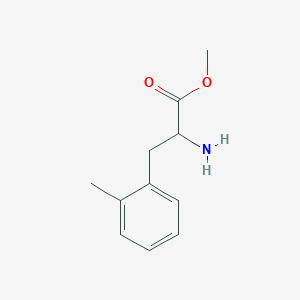

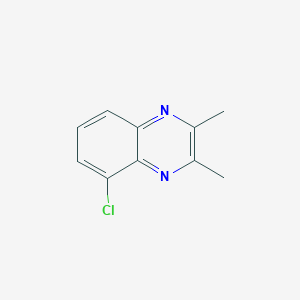
![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
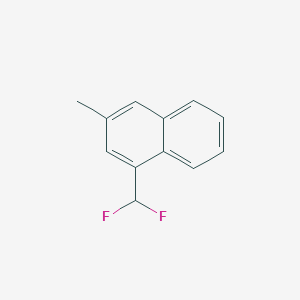
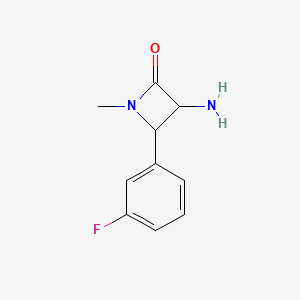
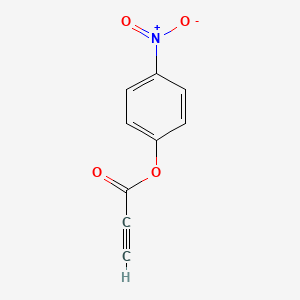

![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11903797.png)
